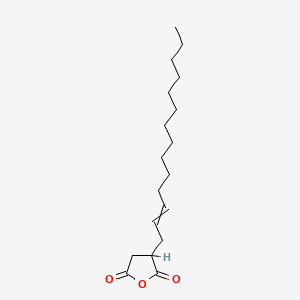

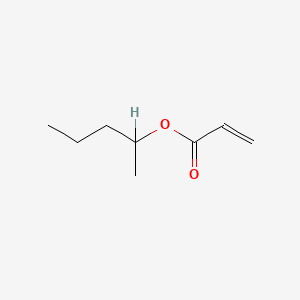

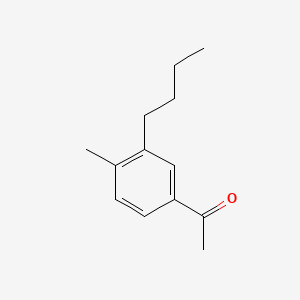

![molecular formula C14H10BrNO B1617293 2-(4-Bromobenzyl)benzo[d]oxazole CAS No. 76284-87-2](/img/structure/B1617293.png)

2-(4-Bromobenzyl)benzo[d]oxazole

Vue d'ensemble

Description

2-(4-Bromobenzyl)benzo[d]oxazole is a chemical compound with the molecular formula C14H10BrNO. It is a solid substance at room temperature . This compound is used as a research chemical .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H . This indicates the specific arrangement of atoms in the molecule. The molecular weight of this compound is 274.12 .Physical And Chemical Properties Analysis

This compound has a melting point of 158-159℃ and a boiling point of 339℃ . It has a density of 1.514 and a flash point of 159℃ . It is soluble in toluene . The compound is a solid and can range in color from white to orange to green .Applications De Recherche Scientifique

1. Synthesis and Biological Activity

2-(4-Bromobenzyl)benzo[d]oxazole derivatives have been synthesized and evaluated for various biological activities. A study by Menteşe, Ülker, and Kahveci (2015) investigated benzimidazole derivatives containing 2-(4-bromobenzyl) for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specifically, 5-[(2-(4-Bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol was found potent against α-glucosidase and 2-(4-Fluorobenzyl)-1H-benz- imidazole showed effectiveness against Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

2. Experimental and Theoretical Characterization

Zeyrek et al. (2015) conducted a detailed experimental and theoretical study on 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole. Their research included crystal structure analysis, Fourier transform infrared spectroscopy (FT-IR), quantum mechanical studies, and investigation of molecular electrostatic potential, natural bond orbital (NBO), and nonlinear optical (NLO) effects (Zeyrek et al., 2015).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . It should be stored in a dark place, sealed, and at room temperature .

Propriétés

IUPAC Name |

2-[(4-bromophenyl)methyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKVIUPIYZMQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227167 | |

| Record name | Benzoxazole, 2-((4-bromophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76284-87-2 | |

| Record name | Benzoxazole, 2-((4-bromophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076284872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-((4-bromophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

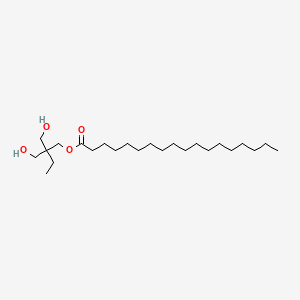

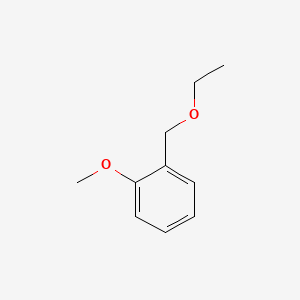

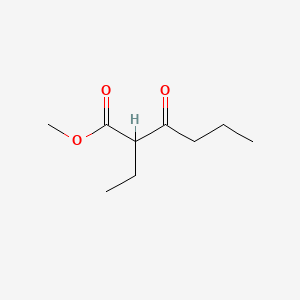

![2-Propenoic acid, 3-[4-[butyl(2-chloroethyl)amino]phenyl]-2-cyano-, ethyl ester](/img/structure/B1617225.png)

![Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1617226.png)